2,5-dimethyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine
Overview
Description
2,5-Dimethyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine is a synthetic organic compound belonging to the piperazine family. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two methyl groups and two sulfonyl groups attached to the piperazine ring, with each sulfonyl group further bonded to a 4-methylphenyl group. The compound’s unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can be further deprotected and cyclized to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
2,5-Dimethyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a tool for studying biological processes and interactions, particularly those involving piperazine derivatives.
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity The piperazine ring can also interact with various receptors, modulating their function and leading to specific biological effects
Comparison with Similar Compounds
2,5-Dimethylpiperazine: Lacks the sulfonyl and 4-methylphenyl groups, resulting in different chemical and biological properties.
1,4-Bis[(4-methylphenyl)sulfonyl]piperazine: Similar structure but without the methyl groups on the piperazine ring.
4,4’-Bis(dimethylamino)benzophenone: Contains a benzophenone core with dimethylamino groups, differing significantly in structure and function.
Uniqueness: 2,5-Dimethyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine is unique due to its specific combination of methyl, sulfonyl, and 4-methylphenyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
2,5-dimethyl-1,4-bis-(4-methylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-15-5-9-19(10-6-15)27(23,24)21-13-18(4)22(14-17(21)3)28(25,26)20-11-7-16(2)8-12-20/h5-12,17-18H,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXJQHHPYDCQQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1S(=O)(=O)C2=CC=C(C=C2)C)C)S(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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